
Introduction: The Strategic Importance of 2-
Cyano-4-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

Cat. No.: B099601 Get Quote

In the landscape of modern medicinal and materials chemistry, the rational design of complex

molecules hinges on the availability of versatile, highly functionalized building blocks. 2-Cyano-
4-nitropyridine (also known as 4-Nitropicolinonitrile) emerges as a preeminent example of

such a scaffold. Its pyridine core is rendered exceptionally electron-deficient by the synergistic

electron-withdrawing effects of a C2-cyano group and a C4-nitro group. This electronic

configuration imparts a unique reactivity profile, making it a highly valuable intermediate for the

synthesis of sophisticated molecular architectures.

This guide provides an in-depth exploration of the chemical properties, structural features,

synthesis, and reactivity of 2-Cyano-4-nitropyridine. It is intended for researchers, scientists,

and drug development professionals who can leverage its unique characteristics to advance

their synthetic programs. The insights provided herein are grounded in established chemical

principles and supported by peer-reviewed literature, offering a practical framework for its

application.

Part 1: Core Physicochemical and Structural
Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis. 2-Cyano-4-nitropyridine is a pale yellow crystalline solid, the

properties of which are summarized below.

Key Physicochemical Data
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The physical and chemical identifiers for 2-Cyano-4-nitropyridine are crucial for its proper

handling, characterization, and documentation in a research setting.

Property Value Citation(s)

Molecular Formula C₆H₃N₃O₂ [1][2]

Molecular Weight 149.11 g/mol [1][2]

CAS Number 19235-88-2 [1][2]

Appearance
Yellow to pale yellow

crystalline solid
[1]

Melting Point 70-74 °C [1][3]

Boiling Point (Predicted) ~303-314 °C [4]

Density (Predicted) ~1.41 g/cm³ [4]

Solubility

Slightly soluble in water;

Soluble in organic solvents

such as Dimethyl Sulfoxide

(DMSO), Dimethylformamide

(DMF), and ethanol.

[4]

Synonyms
4-Nitropicolinonitrile, 4-Nitro-2-

pyridinecarbonitrile
[1]

Note on Melting Point: While the 70-74 °C range is cited in experimental protocols[3], some

commercial suppliers report significantly higher melting points. The lower range is considered

more reliable based on documented synthetic preparations.

Molecular Structure and Electronic Profile
The arrangement of functional groups on the pyridine ring is central to the molecule's reactivity.

The structure features a pyridine ring substituted with a cyano group at the 2-position and a

nitro group at the 4-position.

Caption: Molecular structure of 2-Cyano-4-nitropyridine.
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Both the cyano (-CN) and nitro (-NO₂) groups are powerful electron-withdrawing groups. Their

placement ortho and para to the ring nitrogen, respectively, significantly lowers the electron

density of the aromatic system. This has two major consequences:

Activation towards Nucleophilic Attack: The ring carbons, particularly C2 and C6, become

highly electrophilic and susceptible to attack by nucleophiles.

Increased Acidity of Ring Protons: The ring protons (H3, H5, H6) are more acidic than those

in unsubstituted pyridine due to inductive and resonance effects.

Part 2: Synthesis and Reactivity
Established Synthetic Protocols
The most common laboratory synthesis of 2-Cyano-4-nitropyridine starts from 4-nitropyridine

N-oxide. The N-oxide functionality is crucial as it activates the C2 position for nucleophilic

attack by the cyanide anion.

Protocol: Cyanation of 4-Nitropyridine N-Oxide[3]

This procedure involves the activation of the N-oxide with dimethyl sulfate, followed by the

introduction of the cyano group using sodium cyanide.

Step 1: Activation of N-Oxide. A mixture of 4-nitropyridine N-oxide (1.0 eq) and dimethyl

sulfate (1.0 eq) is stirred at 65-70 °C for 2 hours. This forms a reactive pyridinium

intermediate. The causality here is the methylation of the N-oxide oxygen, which transforms

it into an excellent leaving group and further enhances the electrophilicity of the C2 position.

Step 2: Nucleophilic Cyanation. The reaction mixture is cooled, and an aqueous solution of

sodium cyanide (approx. 2.1 eq) is added dropwise at low temperature (-8 to -7 °C) under a

nitrogen atmosphere. The cyanide ion acts as the nucleophile, attacking the C2 position.

Step 3: Reaction and Work-up. The mixture is stirred at this low temperature for several

hours. Upon completion, the precipitated product is collected by filtration, washed with water,

and dried.

Step 4: Purification. Recrystallization from a suitable solvent, such as isopropyl ether, yields

the final product as yellow crystals.
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Caption: Experimental workflow for the synthesis of 2-Cyano-4-nitropyridine.

Core Reactivity: A Hub for Derivatization
The synthetic utility of 2-Cyano-4-nitropyridine stems from the reactivity of its functional

groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using

standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This opens up a vast

array of subsequent chemistries, such as diazotization, amide coupling, and sulfonamide

formation, providing access to 4-amino-2-cyanopyridine derivatives. These derivatives are

valuable in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): While the molecule itself lacks a typical leaving

group for SNAr, its derivatives do not. For instance, if synthesized from 2-chloro-4-

nitropyridine, the chloro group is exceptionally labile. The powerful electron-withdrawing

nature of the nitro and cyano groups stabilizes the negative charge in the Meisenheimer

intermediate, dramatically accelerating the rate of substitution by nucleophiles (e.g., amines,

alkoxides, thiols).

Chemistry of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a

carboxylic acid or an amide, or be reduced to an aminomethyl group. It also serves as a key

structural element in many biologically active molecules, participating in hydrogen bonding

and other non-covalent interactions with protein targets[5].

Part 3: Spectroscopic Characterization
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Accurate structural confirmation is paramount. While publicly available experimental spectra

are scarce, a detailed prediction based on the analysis of analogous structures provides a

reliable guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, all significantly

downfield due to the strong deshielding effects of the nitro and cyano groups.

H6: ~9.1-9.3 ppm (doublet, J ≈ 5 Hz). This proton is ortho to the ring nitrogen and will be the

most deshielded.

H3: ~8.8-9.0 ppm (singlet or narrow doublet). This proton is adjacent to the cyano group and

meta to the nitro group.

H5: ~8.5-8.7 ppm (doublet of doublets, J ≈ 5, 2 Hz). This proton is ortho to the nitro group

and meta to the cyano group.

Causality: The electron-withdrawing groups decrease the electron density around the adjacent

protons, reducing their shielding and shifting their signals to a higher frequency (downfield).

The splitting patterns arise from coupling between adjacent protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.
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Carbon Atom
Predicted Chemical Shift
(ppm)

Rationale

C4 155-160
Attached to the -NO₂ group,

highly deshielded.

C6 152-155 Adjacent to the ring nitrogen.

C2 140-145
Attached to the -CN group and

adjacent to the nitrogen.

C5 125-130
Influenced by the adjacent C4-

NO₂.

C3 120-125
Influenced by the adjacent C2-

CN.

-CN 115-118
Typical range for a nitrile

carbon.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.

C≡N Stretch: A sharp, strong absorption is observed at ~2240 cm⁻¹[3]. This is a highly

characteristic peak for a nitrile.

NO₂ Stretch: Two strong absorptions are expected for the asymmetric and symmetric

stretching of the nitro group, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹.

Aromatic C=C/C=N Stretch: Multiple absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion

peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): A prominent peak at m/z = 149, corresponding to the molecular weight of

the compound.
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Key Fragments:

m/z = 119: Loss of NO ([M-30]⁺)

m/z = 103: Loss of NO₂ ([M-46]⁺)

m/z = 76: Loss of both NO₂ and HCN from the ring system.

Part 4: Applications in Drug Discovery and Materials
Science
The true value of 2-Cyano-4-nitropyridine is realized in its application as a strategic

intermediate.

Pharmaceutical Synthesis
The cyanopyridine motif is a "privileged structure" in medicinal chemistry, appearing in

numerous bioactive compounds[6]. 2-Cyano-4-nitropyridine serves as a precursor to a wide

range of substituted pyridines with diverse therapeutic applications.

Anticancer Agents: The cyanopyridine scaffold is found in compounds designed as kinase

inhibitors[7]. The ability to transform the nitro group into an amine allows for the construction

of complex heterocyclic systems that can interact with the ATP-binding sites of various

kinases.

Antimicrobial Agents: Derivatives of cyanopyridine have demonstrated significant

antibacterial and antifungal properties. For example, the anti-tuberculosis drug

Prothionamide is a substituted pyridine carbothioamide, highlighting the importance of

functionalized pyridine rings in this therapeutic area[8]. The synthesis of its core

intermediate, 2-propyl-4-cyanopyridine, showcases synthetic strategies relevant to this class

of molecules[8].

Neurological Disorders: The compound is cited as a key intermediate for pharmaceutical

agents targeting neurological disorders[1].

Agrochemicals and Materials Science
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Beyond pharmaceuticals, the reactivity of 2-Cyano-4-nitropyridine is leveraged in other fields.

Agrochemicals: It is used in the development of advanced pesticides and herbicides, where

the functionalized pyridine ring contributes to the biological activity of the final product[1].

Dyes and Pigments: The electron-deficient nature of the ring system makes it a useful

component in the synthesis of organic dyes and pigments, where electronic properties

dictate color and stability[1].

Part 5: Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of

utmost importance. 2-Cyano-4-nitropyridine is a hazardous substance and must be handled

with appropriate precautions.

Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical

fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and

safety glasses with side shields or goggles.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents. Recommended storage temperature

is often refrigerated (e.g., 4°C).

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.

Conclusion
2-Cyano-4-nitropyridine is more than just a chemical reagent; it is a strategic tool for

molecular innovation. Its well-defined structure, predictable reactivity, and established synthetic

routes make it an invaluable asset for chemists in drug discovery, agrochemicals, and materials

science. The dual activation provided by the cyano and nitro groups creates a highly versatile

platform for generating diverse libraries of novel compounds. By understanding and applying

the principles outlined in this guide, researchers can effectively harness the synthetic potential
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of 2-Cyano-4-nitropyridine to accelerate the development of next-generation chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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